molecular formula C10H7F3O B1387859 3-Methyl-2-(trifluoromethyl)benzofuran CAS No. 1099598-16-9

3-Methyl-2-(trifluoromethyl)benzofuran

Cat. No.: B1387859
CAS No.: 1099598-16-9
M. Wt: 200.16 g/mol
InChI Key: FCQIULJGRMYYHP-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

3-Methyl-2-(trifluoromethyl)benzofuran exhibits a fused aromatic system comprising a benzene ring and a furan moiety. The substituents—a methyl group at the 3-position and a trifluoromethyl group at the 2-position—create a steric and electronic landscape that influences molecular packing and intermolecular interactions.

Crystallographic Features

Crystallographic data for structurally analogous benzofuran derivatives (e.g., dimethyl 3-methyl-4-[3-(3-pyridylmethylamino)propoxy]benzofuran-2-yl compounds) reveal:

  • Planarity of the benzofuran core : The aromatic system adopts a flat conformation, stabilized by resonance.
  • Substituent orientation : The trifluoromethyl group at the 2-position occupies an axial position, while the methyl group at the 3-position adopts an equatorial orientation to minimize steric strain.
  • Intercrystalline interactions : Hirshfeld surface analysis of similar compounds highlights dominant C–H⋯F and C–H⋯O interactions, with contributions from π–π stacking.

Table 1. Comparative bond lengths and angles in benzofuran derivatives.

Bond/Angle Length (Å) Angle (°) Source
C–O (furan) 1.35–1.40
C–CF₃ 1.55–1.60
Diagonal C–C 1.40–1.45

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton (¹H) NMR :

  • Aromatic protons : Split into doublets and triplets due to vicinal coupling (e.g., δ 7.5–7.7 ppm for H-4 and H-7).
  • Methyl group : Singlet at δ 2.6–2.7 ppm (3H, C–CH₃).
  • Trifluoromethyl group : Observed in ¹⁹F NMR as a singlet at δ -54.9 ppm.

Carbon (¹³C) NMR :

  • C–CF₃ : δ 120–125 ppm (q, J = 3–4 Hz).
  • C–O (furan) : δ 150–155 ppm.

Table 2. Representative NMR shifts for this compound.

Proton/Electron Environment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
Aromatic H-4/H-7 7.5–7.7 (d) 128–130
C–CH₃ 2.6–2.7 (s, 3H) 21–23
C–CF₃ 120–125 (q) -54.9 (s)
Infrared (IR) Vibrational Mode Assignments

Key absorption bands:

  • C–O (furan) : Strong stretch at 1250–1300 cm⁻¹.
  • C–CF₃ : Asymmetric stretching at 1325 cm⁻¹ and symmetric stretching at 1160 cm⁻¹.
  • C=C (aromatic) : Peaks at 1500–1600 cm⁻¹.

Table 3. IR assignments for functional groups.

Functional Group Wavenumber (cm⁻¹) Intensity
C–O (furan) 1250–1300 Strong
C–CF₃ (asym) 1325 Strong
C–CF₃ (sym) 1160 Medium
Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI) :

  • Molecular ion : m/z 189 (C₉H₇F₃O⁺).
  • Fragmentation : Loss of CF₃ (Δm/z 69) yields m/z 120 (C₇H₇O⁺), and loss of CH₃ (Δm/z 15) yields m/z 174 (C₈H₄F₃O⁺).

Table 4. Major fragmentation pathways.

Fragment m/z Relative Abundance (%)
[M]⁺ 189 100
[M - CF₃]⁺ 120 45
[M - CH₃]⁺ 174 35

Properties

IUPAC Name

3-methyl-2-(trifluoromethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQIULJGRMYYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Data Table: Key Methods

Method Key Reagents Yield Complexity Citation
Diels-Alder + Coupling AlCl₃, TFA, CuCF₃ 50–70% High
FeCl₂-Catalyzed Cyclization FeCl₂, PMHS, Phen 60–75% Moderate
TFAA-Mediated Modification TFAA, Trifluoroacetic Acid 30–45% Low

Challenges and Optimization

  • Regioselectivity : Ensuring trifluoromethyl incorporation at position 2 requires steric and electronic control, often achieved via directing groups.
  • Stability : Trifluoromethylated intermediates are prone to hydrolysis; anhydrous conditions are critical.
  • Scalability : FeCl₂/PMHS systems offer scalability (>5 mmol demonstrated), whereas Pd-mediated couplings face cost barriers.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzofuran derivatives, while substitution reactions can introduce new functional groups into the benzofuran ring.

Scientific Research Applications

Synthetic Routes

Recent studies have focused on innovative synthetic methods to produce benzofuran derivatives, including 3-methyl-2-(trifluoromethyl)benzofuran. For instance, radical reactions using heteroatom-centered anions have been developed to synthesize various 3-substituted benzofurans efficiently . These methods allow for the introduction of diverse functional groups, expanding the potential applications of the resulting compounds.

Anticancer Properties

Research has demonstrated that benzofuran derivatives exhibit significant anticancer activities. For example, studies on related compounds have shown promising results against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The derivatives displayed IC50_{50} values ranging from 1.48 µM to 68.9 µM, indicating their potential as anticancer agents . The presence of the trifluoromethyl group in this compound may enhance its biological activity by improving interactions with biological targets.

Antimicrobial Activity

Benzofuran derivatives have also been noted for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various pathogens, suggesting that this compound could serve as a lead for developing new antibacterial agents . The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran core can significantly influence antimicrobial potency.

Applications in Agriculture

The unique properties of this compound make it a candidate for agricultural applications, particularly in pesticide development. The synthesis of benzofurans with specific functionalities has been linked to improved efficacy in pest control . Compounds derived from benzofurans have demonstrated anti-bacterial activities against plant pathogens, positioning them as potential biopesticides.

Case Studies and Research Findings

Study Focus Findings
Synthesis via radical reactionsDeveloped efficient methods for synthesizing 3-substituted benzofurans with diverse functionalities; promising yields reported.
Anticancer activity assessment3-methylbenzofuran derivatives showed significant inhibition of NSCLC cell lines with IC50_{50} values indicating potent anticancer properties.
Antimicrobial activityBenzofuran derivatives exhibited strong antimicrobial effects against various pathogens, highlighting their potential as new antibiotics.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physical Properties

The physicochemical properties of benzofuran derivatives vary significantly based on substituents. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physical Properties of Selected Benzofuran Derivatives

Compound Substituents (Position) Physical State Melting Point (°C) Yield (%) Key Features
5j 3-Me, 2-CF₃ Not reported Not reported Not reported -CF₃ enhances stability
3k () 3,6-di-OEt, 2-(6-OEt-benzofuran) Colorless crystal 74–76 70 Ethoxy groups improve crystallinity
3m () 6-Cl, 2-(6-Cl-benzofuran), 3-OEt Yellow oil N/A 52 Chlorine increases lipophilicity
2bA () 3-Me, 2-(4’-MePh) Not reported Not reported High Aryl group enhances π-π interactions
Compound 14 () 3-Me, R3=OMe Not reported Not reported Not reported Methoxy improves cellular potency

Key Observations :

  • Polar vs. Nonpolar Groups: Ethoxy (OEt) and methoxy (OMe) substituents (e.g., 3k, Compound 14) increase polarity and crystallinity, while -CF₃ (5j) and chlorine (3m) enhance lipophilicity and metabolic resistance .
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 2bA ) favor interactions with hydrophobic enzyme pockets, whereas aliphatic groups (e.g., -CF₃ in 5j ) may alter steric and electronic profiles .

Key Insights :

  • Antimicrobial Potential: While 5j lacks direct data, derivatives like 4c and 5a show binding energies comparable to streptomycin (-5.99 kcal/mol), suggesting 5j could be explored similarly .
  • Enzyme Inhibition : Methoxy-substituted benzofurans (Compound 14 ) exhibit enhanced cellular potency over methyl or -CF₃ analogues, highlighting substituent-dependent efficacy .
  • Binding Modes : Docking studies (e.g., Compound 3 ) reveal that substituent positioning (e.g., benzofuran vs. phenyl orientation) critically affects interactions with enzyme active sites .

Biological Activity

3-Methyl-2-(trifluoromethyl)benzofuran (CAS No. 1099598-16-9) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₇F₃O
  • Molecular Weight : 200.16 g/mol

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, including enzymes and receptors, which may contribute to its pharmacological effects. Its structure suggests potential for diverse biological activities, particularly in anticancer and anti-inflammatory domains.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. In vitro assessments have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the effects of several benzofuran derivatives on non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results indicated:

  • IC50 Values :
    • A549 Cell Line: IC50 values ranged from 1.48 µM to 47.02 µM.
    • NCI-H23 Cell Line: IC50 values ranged from 0.49 µM to 68.9 µM.

The most active derivatives exhibited significant antiproliferative effects, with some compounds showing activity comparable to established chemotherapeutics like staurosporine (IC50 = 1.52 µM) .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Angiogenesis : By targeting vascular endothelial growth factor receptor (VEGFR-2), it may impede tumor growth through reduced blood vessel formation.
  • Induction of Apoptosis : Studies showed that certain derivatives induced apoptosis in cancer cells, evidenced by increased Annexin V staining in treated cells compared to controls .

Comparative Analysis of Biological Activity

Compound Cell Line IC50 (µM) Mechanism
This compoundA549~1.48 - 47.02VEGFR-2 inhibition, apoptosis
StaurosporineA5491.52Protein kinase inhibition
Other benzofuran derivativesNCI-H23~0.49 - 68.9Various (VEGFR-2 inhibition, etc.)

Additional Biological Activities

Beyond anticancer properties, benzofuran derivatives have been reported to exhibit:

  • Antioxidant Activity : Compounds have shown potential in scavenging free radicals.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
  • Antimicrobial Properties : Certain derivatives have demonstrated activity against bacterial strains .

Q & A

Basic: What established synthetic routes are available for 3-Methyl-2-(trifluoromethyl)benzofuran, and how are reaction conditions optimized?

Methodological Answer:
The synthesis of this compound typically involves cascade reactions or one-pot strategies. For example, a cascade [3,3]-sigmatropic rearrangement followed by aromatization has been employed to construct benzofuran cores efficiently . Additionally, Fe/S-catalyzed redox condensation using methyl aryl ketones with trifluoromethyl groups can yield benzofuran derivatives under mild conditions (e.g., room temperature, CH₂Cl₂ solvent) . Optimization includes adjusting catalysts (e.g., DDQ as an oxidant) and solvent polarity to enhance yields. Reaction monitoring via TLC and purification by column chromatography (e.g., ethyl acetate/petroleum ether gradients) are critical .

Advanced: How does the trifluoromethyl group influence the compound’s electronic structure and photochemical properties?

Methodological Answer:
The electron-withdrawing trifluoromethyl group significantly alters the compound’s electronic density, as shown by computational studies (e.g., DFT calculations) and spectroscopic analyses. For instance, in fluorescent probes, the trifluoromethyl group increases dipole moments, enhancing nonlinear optical (NLO) properties . UV-Vis and fluorescence spectroscopy reveal bathochromic shifts in absorption/emission spectra due to reduced HOMO-LUMO gaps . Comparative studies with non-fluorinated analogs (e.g., methyl or hydroxyl substituents) are recommended to isolate electronic effects .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns and regiochemistry. For example, aromatic protons in benzofuran derivatives typically resonate at δ 6.5–7.5 ppm, while trifluoromethyl groups show distinct ¹⁹F NMR signals near δ -60 to -70 ppm .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formulas, with ESI+/ESI- modes depending on functional groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly in natural product analogs .

Advanced: How can researchers resolve contradictions in reported biological activities of benzofuran derivatives?

Methodological Answer:
Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Systematic approaches include:

  • Comparative SAR Studies : Test analogs with controlled substituent changes (e.g., replacing trifluoromethyl with methyl or halogens) .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., antioxidant enzymes like SOD/CAT) and ROS scavenging assays to differentiate direct vs. indirect effects .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like ConA proteins or cytochrome P450 isoforms .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:
This compound serves as:

  • Pharmacophore Scaffold : Its benzofuran core is used in designing kinase inhibitors or antimicrobial agents. Derivatives with trifluoromethyl groups exhibit enhanced metabolic stability and bioavailability .
  • Fluorescent Probes : Conjugation with proteins (e.g., Concanavalin A) enables tracking cellular processes via fluorescence microscopy .
  • Natural Product Mimetics : Synthetic routes mimic bioactive benzofurans isolated from plants (e.g., Indigofera spicata), enabling scalable production of analogs .

Advanced: How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Quantum Chemical Calculations : Gaussian software calculates frontier molecular orbitals (FMOs) to assess electron transfer capabilities .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein binding stability, focusing on trifluoromethyl hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, BBB permeability) to prioritize analogs for in vivo testing .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
  • Waste Disposal : Halogenated waste containers are required for fluorinated byproducts .

Advanced: What catalytic systems enhance regioselectivity in benzofuran functionalization?

Methodological Answer:

  • Transition Metal Catalysts : Pd/C or CuI promote cross-coupling (e.g., Suzuki-Miyaura) at the 2-position of benzofuran .
  • Organocatalysts : Proline derivatives enable asymmetric alkylation of trifluoromethyl groups .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) while maintaining regioselectivity in one-pot reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(trifluoromethyl)benzofuran
Reactant of Route 2
3-Methyl-2-(trifluoromethyl)benzofuran

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